Home > Products > Screening Compounds P9243 > (D-Ala2)-leucine enkephalin-arg
(D-Ala2)-leucine enkephalin-arg -

(D-Ala2)-leucine enkephalin-arg

Catalog Number: EVT-8393877
CAS Number:
Molecular Formula: C35H51N9O8
Molecular Weight: 725.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(D-Ala2)-leucine enkephalin-arg is a synthetic peptide that belongs to the enkephalin family, which are endogenous opioid peptides crucial in regulating pain and emotional responses within the central nervous system. This compound is a modified form of leucine enkephalin, featuring D-alanine at the second position and arginine at the C-terminus. These modifications enhance its stability and biological activity, making it a significant subject of study in pharmacology and medicinal chemistry .

Source

The synthesis of (D-Ala2)-leucine enkephalin-arg is primarily conducted through solid-phase peptide synthesis, a widely adopted method in peptide chemistry. This approach allows for the precise assembly of amino acid sequences, facilitating the production of various peptide analogs for research and therapeutic applications .

Classification

(D-Ala2)-leucine enkephalin-arg is classified as an opioid peptide. It interacts with opioid receptors in the body, specifically targeting mu and delta receptors, which are involved in pain modulation and emotional responses. Its unique modifications distinguish it from natural enkephalins, enhancing its pharmacological properties .

Synthesis Analysis

Methods

The synthesis of (D-Ala2)-leucine enkephalin-arg typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Resin Loading: The first amino acid is attached to a solid resin support.
  2. Deprotection: A protecting group on the amino acid is removed to expose the amino group.
  3. Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
  4. Repetition: Steps two and three are repeated until the desired sequence is achieved.
  5. Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product .

Technical Details

The use of Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids is common in this synthesis method. The process allows for high specificity and yields, making it suitable for producing peptides with complex sequences .

Molecular Structure Analysis

Structure

The molecular structure of (D-Ala2)-leucine enkephalin-arg can be described as follows:

  • Amino Acid Sequence: D-Alanine-Leucine-Arginine
  • Molecular Formula: C₁₄H₁₈N₄O₃S
  • Molecular Weight: Approximately 302.37 g/mol

This structure includes a D-amino acid modification at position two, which contributes to its increased resistance to enzymatic degradation compared to natural enkephalins .

Data

The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into its conformation and purity during synthesis .

Chemical Reactions Analysis

Reactions

(D-Ala2)-leucine enkephalin-arg can undergo various chemical reactions:

  • Oxidation: The tyrosine residue can be oxidized to form dityrosine.
  • Reduction: Disulfide bonds can be reduced to free thiols.
  • Substitution: Amino acids can be substituted to create analogs with different properties.

Technical Details

Common reagents used include hydrogen peroxide for oxidation, dithiothreitol for reduction, and protected amino acids for substitution reactions during solid-phase synthesis .

Mechanism of Action

Process

(D-Ala2)-leucine enkephalin-arg exerts its effects primarily through interaction with opioid receptors located in the brain and spinal cord. Upon binding to these receptors, it triggers a cascade of intracellular events that lead to analgesic effects, modulation of mood, and regulation of stress responses.

Data

Studies indicate that this compound has a higher affinity for mu-opioid receptors compared to natural enkephalins, contributing to its potent analgesic properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Enhanced stability due to D-amino acid incorporation.
  • pH Sensitivity: Maintains activity across a range of pH levels typical in physiological conditions.

Relevant analyses often include stability studies under various environmental conditions to determine shelf life and efficacy in biological systems .

Applications

(D-Ala2)-leucine enkephalin-arg has numerous applications in scientific research:

  • Chemistry: Serves as a model compound for studying peptide synthesis techniques.
  • Biology: Investigated for its role in modulating pain perception and emotional responses via opioid receptors.
  • Medicine: Explored as a potential therapeutic agent for pain management and conditions related to the opioid system.
  • Industry: Utilized in developing peptide-based drugs and serves as a reference standard in analytical methods .

This compound's unique modifications not only enhance its pharmacological profile but also make it a valuable tool for advancing research in neurobiology and pharmacotherapy.

Neuropharmacological Mechanisms of Action

Delta Opioid Receptor Agonism and Signaling Pathways

(D-Alanine²)-leucine enkephalin-arginine functions as a potent and selective agonist of the delta opioid receptor (DOR), a G-protein-coupled receptor abundantly expressed in cortical regions, limbic structures, and pain modulation pathways. Its binding affinity for the delta opioid receptor subtype is significantly higher than that for mu or kappa opioid receptors, with dissociation constants (Kd) in the nanomolar range [1] [6]. This selective engagement triggers conformational changes in the receptor protein, activating inhibitory Gαi/o proteins and initiating downstream signaling cascades. Key pathways modulated by this compound include:

  • Mitogen-Activated Protein Kinase Cascades: Activation of extracellular signal-regulated kinases 1 and 2 occurs within minutes of receptor binding. Phosphorylated extracellular signal-regulated kinase subsequently translocates to the nucleus, promoting transcription of survival genes such as Bcl-2 [1] [2].
  • Adenosine Monophosphate-Activated Protein Kinase Pathway: Under ischemic conditions, (D-Alanine²)-leucine enkephalin-arginine stimulates adenosine monophosphate-activated protein kinase phosphorylation, which inhibits mammalian target of rapamycin complex 1 and activates Unc-51-like autophagy-activating kinase 1. This pathway enhances autophagic flux, removing damaged organelles and proteins from stressed neurons [8].
  • Cyclic Adenosine Monophosphate Homeostasis: Gαi-mediated inhibition of adenylate cyclase reduces intracellular cyclic adenosine monophosphate accumulation, thereby attenuating excitotoxic glutamate release and stabilizing calcium dynamics in neuronal terminals [1] [6].

Table 1: Intracellular Signaling Effectors Activated by (D-Alanine²)-Leucine Enkephalin-Arginine

Signaling PathwayKey Molecular EffectorsBiological Outcome
MEK-ERK CascadePhosphorylated MEK > Phosphorylated extracellular signal-regulated kinase 1/2Transcriptional upregulation of neuroprotective genes
AMPK-Autophagy AxisPhosphorylated adenosine monophosphate-activated protein kinase > ULK1 activationEnhanced clearance of damaged cellular components
Ion Channel RegulationPotassium channel activation > Calcium channel inhibitionMembrane hyperpolarization and reduced excitability

These interconnected pathways collectively enhance neuronal tolerance to hypoxic, excitotoxic, and oxidative insults, positioning delta opioid receptor activation as a critical endogenous neuroprotective mechanism [1] [6] [8].

Comparative Efficacy of Synthetic versus Endogenous Enkephalins

Endogenous leucine enkephalin (Tyrosine-Glycine-Glycine-Phenylalanine-Leucine) and methionine enkephalin (Tyrosine-Glycine-Glycine-Phenylalanine-Methionine) exert transient neuromodulatory effects due to rapid inactivation by peptidases. The synthetic analog (D-Alanine²)-leucine enkephalin-arginine demonstrates superior pharmacological properties through three key mechanisms:

  • Enhanced Receptor Binding Affinity: The D-Alanine substitution in position 2 stabilizes a β-turn conformation that optimizes interaction with the delta opioid receptor ligand-binding pocket. This increases binding affinity approximately 4-fold compared to endogenous leucine enkephalin, with dissociation constants of 3.7 nanomolar versus 15.2 nanomolar, respectively [1] [10].
  • Prolonged Biological Activity: Whereas endogenous enkephalins exhibit plasma half-lives of less than 2 minutes, structural modifications in (D-Alanine²)-leucine enkephalin-arginine confer resistance to aminopeptidase N cleavage, extending its half-life in neural tissue to >15 minutes [1] [7]. This enables sustained receptor activation necessary for transcriptional neuroprotective responses.
  • Functional Selectivity: Unlike endogenous enkephalins which activate both delta and mu opioid receptors, (D-Alanine²)-leucine enkephalin-arginine shows 25-fold selectivity for delta over mu receptors in cortical membrane binding assays [1]. This specificity minimizes cross-talk with mu receptor-associated side effects.

Table 2: Comparative Pharmacological Properties of Enkephalin Derivatives

ParameterEndogenous Leucine Enkephalin(D-Alanine²)-Leucine Enkephalin-Arginine
Primary StructureTyr-Gly-Gly-Phe-LeuTyr-D-Ala-Gly-Phe-Leu-Arg
Delta Opioid Receptor Kd15.2 ± 1.8 nanomolar3.7 ± 0.6 nanomolar
Plasma Half-Life< 2 minutes> 15 minutes
Neuroprotective Efficacy (In Vitro)Minimal at 10 nanomolar68% reduction in apoptosis at 10 nanomolar

In global ischemia models, (D-Alanine²)-leucine enkephalin-arginine (10 nanomolar) reduces hippocampal neuronal apoptosis by 68% versus 12% with equimolar leucine enkephalin, confirming its enhanced therapeutic potential [1] [6]. This efficacy derives from both pharmacokinetic advantages and optimized receptor engagement dynamics.

Enzymatic Degradation Resistance Mechanisms in Neural Tissues

The therapeutic utility of endogenous enkephalins is severely limited by rapid hydrolysis via membrane-bound peptidases. (D-Alanine²)-leucine enkephalin-arginine incorporates strategic structural modifications that confer metabolic stability while preserving receptor affinity:

  • Aminopeptidase Resistance: Replacement of L-Alanine with D-Alanine at position 2 creates steric hindrance against aminopeptidase N, which normally cleaves the Tyrosine¹-Glycine² bond of native enkephalins. This modification reduces degradation velocity by 87% in cortical synaptosomal preparations [7] [9].
  • Carboxypeptidase Evasion: The C-terminal arginine extension protects against carboxypeptidase Y cleavage, which rapidly truncates endogenous enkephalins. Molecular modeling shows this extension forms electrostatic interactions distal to the receptor-binding domain, preserving delta opioid receptor engagement while hindering enzymatic access [7].
  • Endopeptidase Avoidance: Unlike methionine enkephalin-arginine-phenylalanine (Tyrosine-Glycine-Glycine-Phenylalanine-Methionine-Arginine-Phenylalanine), the leucine-based structure lacks phenylalanine at position 7, reducing susceptibility to endopeptidase 24.15 cleavage. This enzyme efficiently hydrolyzes phenylalanine-methionine bonds in native peptides [7].

Table 3: Peptidase Susceptibility Profiles of Enkephalin Analogs

Degradative EnzymeCleavage Target*Relative Degradation Rate (Endogenous)Relative Degradation Rate* (Modified)
Aminopeptidase NN-terminal Tyr¹-Gly² bond100%13%
NeprilysinGly³-Phe⁴ bond100%45%
Carboxypeptidase YC-terminal amide cleavage100%<5%
Endopeptidase 24.15Phe⁴-Met⁵/Leu⁵ bond100%22%

*Normalized to degradation rate of endogenous leucine enkephalin set at 100%

These modifications collectively extend the peptide’s half-life in brain tissue to >15 minutes, enabling sustained activation of delta opioid receptor-dependent signaling cascades. In ex vivo ischemia models, cortical slices treated with (D-Alanine²)-leucine enkephalin-arginine maintained 84% receptor occupancy at 30 minutes, compared to <5% with endogenous enkephalins [6]. This durable receptor interaction is essential for triggering the gene expression changes underlying neuroprotection, including upregulation of B-cell lymphoma 2 and downregulation of Bcl-2-associated X protein [1] [8]. The compound’s metabolic stability represents a critical pharmacological advancement over naturally occurring enkephalins, translating to superior efficacy in experimental models of neurological injury.

Properties

Product Name

(D-Ala2)-leucine enkephalin-arg

IUPAC Name

2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C35H51N9O8

Molecular Weight

725.8 g/mol

InChI

InChI=1S/C35H51N9O8/c1-20(2)16-27(32(49)43-26(34(51)52)10-7-15-39-35(37)38)44-33(50)28(18-22-8-5-4-6-9-22)42-29(46)19-40-30(47)21(3)41-31(48)25(36)17-23-11-13-24(45)14-12-23/h4-6,8-9,11-14,20-21,25-28,45H,7,10,15-19,36H2,1-3H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H,44,50)(H,51,52)(H4,37,38,39)

InChI Key

GDPHPXYFLPDZGH-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.